3-(4-methoxyphenyl)-1H-pyrazol-5-amine structure elucidation
3-(4-methoxyphenyl)-1H-pyrazol-5-amine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Authored by: A Senior Application Scientist
Abstract
The unambiguous structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and development. 3-(4-methoxyphenyl)-1H-pyrazol-5-amine is a valuable scaffold in medicinal chemistry, yet its characterization is nuanced by the inherent tautomerism of the pyrazole ring system. This guide provides a comprehensive, methodology-driven approach to its structural verification, integrating synthetic strategy with a suite of advanced analytical techniques. We will move beyond procedural lists to explore the causal logic behind experimental choices, ensuring a self-validating workflow from initial synthesis to definitive crystallographic confirmation. This document is intended for researchers and scientists who require a robust framework for characterizing complex heterocyclic molecules.
Foundational Strategy: Synthesis as the First Hypothesis
The most logical starting point for elucidating a chemical structure is to understand its synthesis. The reaction pathway provides a strong hypothetical framework that subsequent analytical techniques will either confirm or refute. For 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, a highly efficient and common synthesis involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate.[1]
The underlying mechanism involves the initial reaction of hydrazine with the ketone carbonyl of 3-(4-methoxyphenyl)-3-oxopropionitrile, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. This pathway strongly suggests the formation of a 5-aminopyrazole regioisomer.
Experimental Protocol: Synthesis
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Reactant Preparation: In a round-bottom flask, dissolve 3-(4-methoxyphenyl)-3-oxopropionitrile (1.0 eq.) in absolute ethanol.
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Reagent Addition: Add hydrazine hydrate (3.0-6.0 eq.) to the solution. The use of excess hydrazine drives the reaction to completion.
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Reaction Condition: Stir the reaction mixture at an elevated temperature (typically 80 °C) for 12-15 hours, monitoring progress with Thin Layer Chromatography (TLC).[1]
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Work-up & Purification: Upon completion, cool the mixture and concentrate it in vacuo to remove the solvent. The resulting crude solid can then be purified by silica gel column chromatography to yield the target compound as a white solid.[1]
Caption: Synthetic pathway for 3-(4-methoxyphenyl)-1H-pyrazol-5-amine.
Initial Verification: Mass Spectrometry and Infrared Spectroscopy
With a purified product in hand, the first analytical step is to confirm the molecular formula and the presence of key functional groups. This provides a rapid, low-resource validation of the synthetic outcome.
Mass Spectrometry (MS)
Mass spectrometry serves to confirm the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar, nitrogen-containing molecule, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Infuse the solution directly into the ESI-MS source.
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Acquire the spectrum in positive ion mode.
Data Interpretation The analysis should confirm the presence of a molecular ion peak that corresponds to the expected molecular formula, C₁₀H₁₁N₃O.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₀H₁₁N₃O | Based on reactants and reaction mechanism. |
| Molecular Weight | 189.22 g/mol | Sum of atomic weights. |
| Observed Ion [M+H]⁺ | m/z 190.1 | Corresponds to the protonated parent molecule.[1] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for the rapid identification of functional groups. The spectrum provides direct evidence for the key bonds present in the molecule, confirming the successful incorporation of the amine group and the integrity of the aromatic and methoxy moieties.
Experimental Protocol: FTIR-ATR
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure to ensure good contact.
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Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation The IR spectrum is analyzed for characteristic absorption bands that validate the structure.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode & Significance |
| N-H (Amine & Pyrazole) | 3400-3200 (broad) | Symmetric and asymmetric stretching of the -NH₂ group and N-H of the pyrazole ring.[2] |
| C-H (Aromatic) | 3100-3000 | C-H stretching on the phenyl and pyrazole rings. |
| C-H (Aliphatic) | 2950-2850 | C-H stretching of the methoxy (-OCH₃) group. |
| C=N / C=C (Ring) | 1640-1500 | Stretching vibrations characteristic of the pyrazole and phenyl rings.[2][3] |
| C-O (Ether) | 1250-1200 (strong) | Asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group), a highly characteristic band.[3] |
Definitive Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular skeleton in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.
¹H NMR Spectroscopy
Proton NMR confirms the number of different proton environments, their integration (ratio), and their coupling (neighboring protons). For this molecule, a polar aprotic solvent like DMSO-d₆ is ideal as it can solubilize the compound and slow the exchange of labile N-H protons, allowing for their observation.[1]
Experimental Protocol: ¹H NMR
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Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Transfer the solution to an NMR tube.
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Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
Data Interpretation (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |
| Pyrazole N-H | ~11.7 | broad singlet | 1H | Highly deshielded proton on the pyrazole ring. Its broadness is due to quadrupolar relaxation and exchange.[1] |
| Phenyl H-2', H-6' | ~7.6 | doublet | 2H | Protons ortho to the pyrazole ring, deshielded by the ring's anisotropic effect.[1] |
| Phenyl H-3', H-5' | ~6.9 | doublet | 2H | Protons ortho to the electron-donating methoxy group, appearing more upfield.[1] |
| Pyrazole C4-H | ~5.7 | singlet | 1H | The sole proton on the pyrazole ring, appearing as a singlet due to no adjacent proton neighbors.[1] |
| Amine -NH₂ | ~4.6 | broad singlet | 2H | Labile protons of the primary amine. The chemical shift can vary with concentration and temperature.[1] |
| Methoxy -OCH₃ | ~3.8 | singlet | 3H | Characteristic sharp singlet for the three equivalent methyl protons.[1] |
¹³C NMR Spectroscopy
Carbon NMR provides information on the electronic environment of each unique carbon atom in the molecule.
Data Interpretation (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale & Key Insights |
| Pyrazole C5 | ~155-160 | Carbon bearing the electron-donating amino group, significantly deshielded. |
| Phenyl C4' | ~158-160 | Carbon attached to the oxygen of the methoxy group. |
| Pyrazole C3 | ~145-150 | Carbon attached to the phenyl ring. |
| Phenyl C1' | ~125-130 | Quaternary carbon of the phenyl ring attached to the pyrazole. |
| Phenyl C2', C6' | ~125-130 | Phenyl carbons ortho to the pyrazole substituent. |
| Phenyl C3', C5' | ~114 | Phenyl carbons ortho to the methoxy group, shielded by its electron-donating effect. |
| Pyrazole C4 | ~85-90 | The sole C-H carbon on the pyrazole ring, appearing significantly upfield compared to the other ring carbons.[3] |
| Methoxy -OCH₃ | ~55 | Characteristic signal for a methoxy carbon.[3] |
2D NMR for Connectivity Confirmation
While 1D NMR provides a strong foundation, 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously connecting the molecular fragments. HMBC reveals correlations between protons and carbons that are separated by 2-3 bonds.
Key Expected HMBC Correlations:
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Pyrazole C4-H to C3 and C5: This is a critical correlation that confirms the proton at δ ~5.7 ppm is indeed on the pyrazole ring and situated between the two quaternary carbons, C3 and C5.
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Phenyl H-2'/H-6' to Pyrazole C3: This correlation definitively links the 4-methoxyphenyl ring to the C3 position of the pyrazole ring.
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Methoxy H (-OCH₃) to Phenyl C4': Confirms the attachment of the methoxy group to the C4' position of the phenyl ring.
Caption: Key HMBC correlations confirming the molecular backbone.
Addressing the Tautomerism Challenge
Pyrazoles substituted at the 3(5) positions can exist as two distinct tautomers. For 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, the equilibrium is between the 5-amino and the 3-amino forms.
The observation of a single, sharp set of signals in the NMR spectra at room temperature indicates one of two possibilities: either one tautomer is overwhelmingly dominant in solution, or the two tautomers are interconverting rapidly on the NMR timescale.[4] Theoretical and experimental studies on similar 3(5)-aminopyrazoles have shown that the 3-substituted-5-amino tautomer is generally the more stable form.[5][6] The spectroscopic data presented here is fully consistent with the 3-(4-methoxyphenyl)-1H-pyrazol-5-amine tautomer being the dominant species in solution.
The Final Arbiter: Single-Crystal X-ray Diffraction
While the combined spectroscopic evidence provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. It provides a precise 3D map of the electron density in the solid state, confirming not only the atomic connectivity but also the specific tautomeric form present in the crystal lattice. For closely related pyrazole derivatives, X-ray crystallography has been indispensable for the definitive assignment of regioisomers where spectroscopic methods alone were insufficient.[7][8]
Sources
- 1. 5-AMINO-3-(4-METHOXYPHENYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(4-Methoxy-phen-yl)-3-phenyl-1H-pyrazol-5-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
